
1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane is an organic compound characterized by its unique structure, which includes two acetoxyphenyl groups attached to a dimethylbutane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane typically involves the acetylation of 1,4-bis(3,4-dihydroxyphenyl)-2,3-dimethylbutane. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) can be employed.
Major Products Formed
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: 1,4-Bis(3,4-dihydroxyphenyl)-2,3-dimethylbutane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane involves its interaction with molecular targets such as enzymes and receptors. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan: This compound has a similar phenyl structure but with methoxy groups instead of acetoxy groups.
1,6-Bis-(3-methoxy-4-hydroxyphenyl)hexane-1,6-dione: Another similar compound with methoxy and hydroxy groups.
Uniqueness
1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane is unique due to its acetoxy groups, which provide distinct reactivity and potential applications compared to similar compounds with methoxy or hydroxy groups. The presence of acetoxy groups can influence the compound’s solubility, stability, and interactions with other molecules.
Propiedades
Número CAS |
65987-46-4 |
|---|---|
Fórmula molecular |
C26H30O8 |
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
[2-acetyloxy-4-[4-(3,4-diacetyloxyphenyl)-2,3-dimethylbutyl]phenyl] acetate |
InChI |
InChI=1S/C26H30O8/c1-15(11-21-7-9-23(31-17(3)27)25(13-21)33-19(5)29)16(2)12-22-8-10-24(32-18(4)28)26(14-22)34-20(6)30/h7-10,13-16H,11-12H2,1-6H3 |
Clave InChI |
GWOKMFBQLPXPFD-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C)C(C)CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



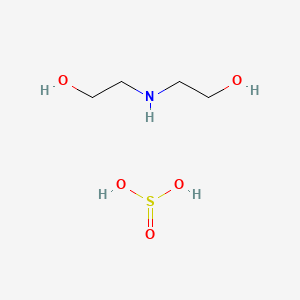
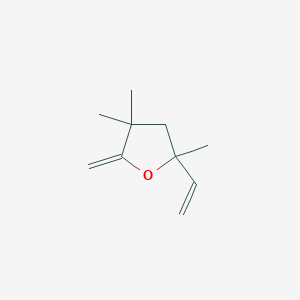

![5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one](/img/structure/B14480207.png)


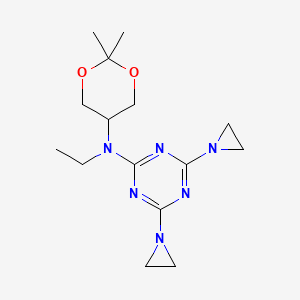

![2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol](/img/structure/B14480241.png)

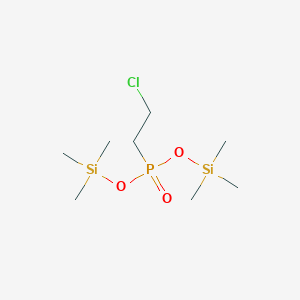
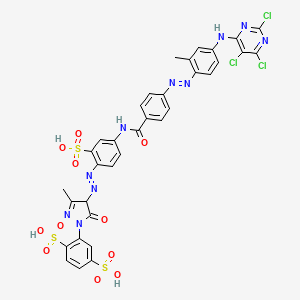
![9,9'-Spirobi[9H-fluorene]-2,2'-dicarbonitrile](/img/structure/B14480284.png)
